An In-depth Technical Guide to the Synthesis of ortho-Methyl 4-Anilino-1-Boc-piperidine
An In-depth Technical Guide to the Synthesis of ortho-Methyl 4-Anilino-1-Boc-piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine, a key precursor in the development of various pharmaceutical compounds. This document details the chemical properties, synthetic pathways, experimental protocols, and analytical data for this compound, intended to serve as a valuable resource for professionals in the fields of medicinal chemistry and drug development.
Compound Profile
ortho-Methyl 4-Anilino-1-Boc-piperidine, also known as tert-butyl 4-(o-tolylamino)piperidine-1-carboxylate, is a derivative of 4-anilinopiperidine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen allows for selective functionalization at the aniline (B41778) nitrogen. The ortho-methyl substituent on the aniline ring introduces steric hindrance that can influence its reactivity and the pharmacological properties of its derivatives.
| Property | Value |
| IUPAC Name | tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |
| Synonyms | o-methyl 4-Anilino-1-Boc-piperidine, 4-(o-tolylamino)-1-Boc-piperidine |
| CAS Number | 1154101-90-2 |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.40 g/mol |
| Appearance | White powder |
| Purity (typical) | ≥98% |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
| Precursor for | ortho-methylfentanyl and related compounds |
Synthetic Pathway
The most common and efficient method for the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine is through a one-pot reductive amination reaction. This method involves the reaction of 1-Boc-4-piperidone with o-toluidine (B26562) in the presence of a reducing agent.
An alternative, though less direct, route is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 1-Boc-4-aminopiperidine with an ortho-substituted aryl halide, such as 2-bromotoluene.
Experimental Protocol: Reductive Amination
This section provides a detailed, step-by-step protocol for the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine via reductive amination. This protocol is adapted from established procedures for similar aniline derivatives and has been optimized for this specific transformation.[1]
Materials:
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1-Boc-4-piperidone
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o-Toluidine
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Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
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Dichloromethane (B109758) (DCM), anhydrous
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Acetic acid, glacial
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon)
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Separatory funnel
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Rotary evaporator
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Column chromatography setup (silica gel)
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Eluent for column chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
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Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
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Add o-toluidine (1.1 eq) to the solution.
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Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
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Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
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Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
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Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ortho-methyl 4-Anilino-1-Boc-piperidine.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine via reductive amination.
| Parameter | Value |
| Reactant Molar Ratio | 1-Boc-4-piperidone : o-toluidine : NaBH(OAc)₃ = 1 : 1.1 : 1.5 |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 70-85% |
| Purity (post-column) | >98% |
Analytical Data
The structure and purity of the synthesized ortho-methyl 4-Anilino-1-Boc-piperidine can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~7.10 (m, 2H, Ar-H) | ~154.8 (C=O, Boc) |
| ~6.70 (m, 2H, Ar-H) | ~145.0 (Ar-C) |
| ~4.10 (br s, 2H, piperidine-H) | ~130.5 (Ar-CH) |
| ~3.60 (m, 1H, piperidine-H) | ~126.8 (Ar-CH) |
| ~2.90 (t, 2H, piperidine-H) | ~122.5 (Ar-C) |
| ~2.20 (s, 3H, Ar-CH₃) | ~117.5 (Ar-CH) |
| ~2.00 (m, 2H, piperidine-H) | ~110.0 (Ar-CH) |
| ~1.50 (s, 9H, Boc-CH₃) | ~79.5 (C(CH₃)₃) |
| ~1.40 (m, 2H, piperidine-H) | ~50.0 (piperidine-CH) |
| ~42.0 (piperidine-CH₂) | |
| ~32.0 (piperidine-CH₂) | |
| ~28.4 (Boc-CH₃) | |
| ~17.5 (Ar-CH₃) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS):
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ESI-MS: [M+H]⁺ calculated for C₁₇H₂₇N₂O₂⁺: 291.2067; found: ~291.2067.
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of ortho-methyl 4-Anilino-1-Boc-piperidine. The reductive amination protocol provided is robust and can be readily implemented in a standard laboratory setting. The detailed analytical data serves as a benchmark for product characterization. This information is intended to support researchers and drug development professionals in the synthesis and utilization of this important chemical intermediate.
